
1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
描述
1-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid typically involves multiple steps, starting with the formation of the benzodiazepine core. One common approach is the condensation of o-phenylenediamine with a suitable keto acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is then cyclized to form the benzodiazepine ring system.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid, to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine core, where nucleophiles replace leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines, alcohols)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted benzodiazepines
科学研究应用
Biology: Research has explored its biological activity, including its effects on neurotransmitter systems and potential use in developing new therapeutic agents.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and as a building block for more complex molecules.
作用机制
The mechanism by which 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, the compound induces sedation, muscle relaxation, and anxiolysis. The molecular targets include GABA_A receptors, which are crucial for its pharmacological activity.
相似化合物的比较
Diazepam
Alprazolam
Lorazepam
Clonazepam
Uniqueness: 1-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid stands out due to its specific structural features, which may confer unique pharmacological properties compared to other benzodiazepines. Its distinct molecular arrangement can influence its binding affinity and efficacy at GABA receptors, potentially leading to different therapeutic effects and side effect profiles.
生物活性
1-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid (CAS No. 1247704-37-5) is a compound belonging to the benzodiazepine family. Benzodiazepines are widely recognized for their pharmacological effects, particularly as anxiolytics, sedatives, and muscle relaxants. This article delves into the biological activity of this specific compound, outlining its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is CHNO, with a molecular weight of 220.22 g/mol. Its structure includes a benzodiazepine core that is crucial for its biological activity.
The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to anxiolytic and sedative properties. This interaction is significant for the treatment of anxiety disorders and other related conditions.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects:
Anxiolytic Effects
Research indicates that compounds within the benzodiazepine class exhibit notable anxiolytic effects. A study conducted on similar benzodiazepines demonstrated reductions in anxiety levels in animal models through GABA receptor modulation .
Sedative Properties
The sedative properties of this compound have been explored in preclinical trials. The compound has shown potential in inducing sleep and reducing sleep latency in rodent models .
Neuroprotective Effects
Emerging studies suggest that certain benzodiazepines may possess neuroprotective properties. These effects are hypothesized to stem from their ability to modulate neurotransmitter systems and reduce excitotoxicity .
Research Findings and Case Studies
Several studies have highlighted the biological activity and therapeutic potential of this compound:
Comparison with Related Compounds
The biological activity of this compound can be contrasted with other benzodiazepines:
Compound | Anxiolytic Activity | Sedative Activity | Neuroprotective Potential |
---|---|---|---|
1-Methyl-BDZ | High | Moderate | Emerging evidence |
Diazepam | High | High | Established |
Lorazepam | Moderate | High | Moderate |
常见问题
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid, and how can purity be ensured?
Synthesis typically involves multi-step organic reactions, such as cyclization of substituted anthranilic acid derivatives followed by regioselective carboxylation. Critical steps include:
- Cyclization : Use of tert-butyl carbazate under reflux in anhydrous solvents (e.g., THF) to form the benzodiazepine core .
- Carboxylation : Controlled CO₂ insertion at position 7 under basic conditions (e.g., LDA) .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to isolate the carboxylic acid derivative. Confirm purity via -NMR integration and LC-MS (ESI+) .
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXT for initial phase determination via intrinsic phasing .
- Refinement : SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
- Visualization : ORTEP-3 for generating thermal ellipsoid plots and analyzing bond angles/geometry .
Advanced Research Questions
Q. How can computational modeling predict the conformational flexibility of the tetrahydrobenzodiazepine ring?
- Molecular Mechanics : Use MMFF94 force fields in software like MOE to assess puckering modes and energy barriers for ring inversion .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate puckering amplitudes (q) and phase angles (φ) . Compare with experimental Cremer-Pople parameters derived from crystallographic data .
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water or DMSO) to study dynamic ring puckering and hydrogen-bonding interactions .
Q. What strategies resolve contradictions between observed biological activity and in silico target predictions?
- Target Validation : Perform competitive binding assays (e.g., SPR or ITC) against GABA_A receptor subtypes, given structural similarities to benzodiazepine derivatives .
- Off-Target Screening : Use a kinase/GPCR panel to identify unintended interactions. Cross-validate with CRISPR-Cas9 knockouts of suspected targets .
- Metabolite Profiling : LC-HRMS to rule out activity from degradation products or metabolites .
Q. How can hydrogen-bonding networks in crystal packing influence solubility and stability?
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., rings) using PLATON or Mercury .
- Solubility Correlation : Measure logP (shake-flask method) and correlate with H-bond donor/acceptor counts. For example, dimeric H-bonding in the crystal may reduce aqueous solubility .
Q. Data Contradiction Analysis
Q. How to address discrepancies between XRD-derived bond lengths and DFT-optimized geometries?
- Thermal Motion Artifacts : Check for overestimated anisotropic displacement parameters (ADPs) in SHELXL-refined structures. Apply TLS (translation-libration-screw) refinement to partition ADPs .
- Basis Set Limitations : Re-optimize DFT calculations with larger basis sets (e.g., def2-TZVP) and include dispersion corrections (D3BJ) .
- Experimental Errors : Re-examine XRD data for absorption or extinction effects. Apply multi-scan corrections in SADABS .
Q. Methodological Tables
Table 1. Key Crystallographic Parameters
Parameter | Value (Example) | Software/Tool |
---|---|---|
Space Group | P2₁/c | SHELXT |
R-factor | 0.039 | SHELXL |
Puckering Amplitude (q) | 0.42 Å | Cremer-Pople |
H-bond Motif | Mercury |
Table 2. Computational Modeling Protocols
Task | Method | Software | Validation |
---|---|---|---|
Conformational Search | Low-mode MD | MOE | RMSD < 0.5 Å |
Target Docking | Glide SP/XP | Schrödinger | ΔG < -8 kcal/mol |
Solvation Free Energy | MM-PBSA | AMBER | Experimental logP |
属性
IUPAC Name |
1-methyl-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-13-5-4-10(14)12-8-6-7(11(15)16)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQORTEVXEXTVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)NC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。